9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrido[1,2-a][1,3,5]triazin-4-one core, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one: A closely related compound with similar structural features.
2-(2-Fluoroanilino)-9-methyl-3-[(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with a pyrido[1,2-a] core and similar substituents.
Uniqueness
The uniqueness of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-10-3-2-8-22-13(10)20-14(21-15(22)23)24-9-11-4-6-12(7-5-11)16(17,18)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXGYLWDUBTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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